5-Chloro-N-isopropylpyrimidin-2-amine
Description
5-Chloro-N-isopropylpyrimidin-2-amine is a halogenated pyrimidine derivative featuring a chloro substituent at the 5-position and an isopropyl group attached to the pyrimidine ring via the 2-amine. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .
The compound’s synthesis likely mirrors methods used for related structures, such as the condensation of guanidine derivatives with chlorinated aldehydes in acidic media, followed by substitution reactions to introduce the isopropyl group .
Properties
IUPAC Name |
5-chloro-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCMILOWGILBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634372 | |
| Record name | 5-Chloro-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77476-96-1 | |
| Record name | 5-Chloro-N-(1-methylethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77476-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-isopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with a chlorinating agent such as triphosgene in the presence of a base like N,N-dimethylacetamide (DMAC). The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) for a few hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-isopropylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
5-Chloro-N-isopropylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Studies
- 5-Chloropyrimidin-2-amine : Orthorhombic crystal system (Cmca), with intermolecular N–H⋯N hydrogen bonds forming [100]-directed chains .
- Impact of Substituents : Bulkier groups (e.g., isopropyl) likely reduce symmetry, as seen in analogs like 5-Chloro-N-cyclopentylpyrimidin-2-amine, which adopts less-ordered packing .
Biological Activity
5-Chloro-N-isopropylpyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound has the following chemical properties:
- Molecular Formula : C8H11ClN4
- Molecular Weight : 200.66 g/mol
- IUPAC Name : 5-chloro-N-(propan-2-yl)pyrimidin-2-amine
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act as an inhibitor of specific enzymes and receptors, which can lead to modulation of biochemical pathways. The precise mechanism often involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It can bind to specific receptors, altering their activity and influencing physiological responses.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 4 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 12 µM |
The compound's mechanism in cancer cells may involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimycobacterial Activity : A study focused on derivatives of pyrimidine compounds found that this compound showed significant activity against Mycobacterium tuberculosis, with a reported MIC as low as 4 µg/mL. This positions it as a potential lead compound for tuberculosis treatment .
- Cytotoxicity Assessment : In evaluating cytotoxic effects on normal human cell lines (e.g., HepG2), the compound exhibited low toxicity, indicating a favorable therapeutic index when compared to its antimicrobial and anticancer activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
